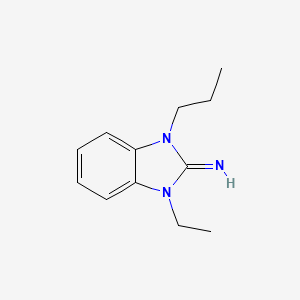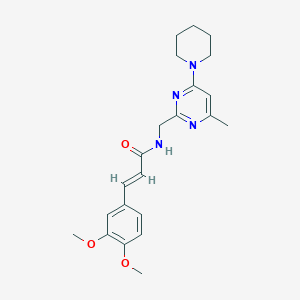![molecular formula C24H17F2N3 B2681785 3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-65-0](/img/structure/B2681785.png)
3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both fluorine atoms and dimethylphenyl groups, contributes to its distinct chemical properties and potential utility in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester.
Quinoline Formation: The pyrazole intermediate is then subjected to a series of reactions to form the quinoline ring. This can involve Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound in the presence of an acid catalyst.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at specific positions on the aromatic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.
Process Scaling: Adapting laboratory-scale reactions to industrial-scale processes, ensuring safety and cost-effectiveness.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the phenyl rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is studied for its unique electronic properties due to the presence of fluorine atoms. It can serve as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit activity against various biological targets, making it a candidate for drug discovery and development. Its structure suggests potential interactions with enzymes or receptors in biological systems.
Medicine
In medicine, derivatives of pyrazoloquinolines have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The specific fluorinated structure of this compound could enhance its bioavailability and efficacy.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, such as in the field of organic electronics or photonics.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of specific biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the fluorine atoms, which may result in different chemical and biological properties.
8-Fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline: Similar structure but without the dimethylphenyl group, potentially affecting its reactivity and interactions.
1-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline: Another related compound with fewer substituents, which may influence its overall activity.
Uniqueness
The unique combination of dimethylphenyl and fluorophenyl groups in 3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline contributes to its distinct chemical properties. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-14-3-4-16(11-15(14)2)23-21-13-27-22-10-7-18(26)12-20(22)24(21)29(28-23)19-8-5-17(25)6-9-19/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRUQGKFKHVBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(naphthalene-1-sulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2681703.png)
![(2Z)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2681704.png)
![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681708.png)
![6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2681709.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2681710.png)
![N-(3-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2681711.png)
![5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2681713.png)

![1-benzyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2681715.png)
![[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2681718.png)
![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide](/img/structure/B2681721.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2681722.png)

![2-(4-ETHOXYPHENYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2681725.png)
